5-(Pyridin-3-yl)isoxazole

Description

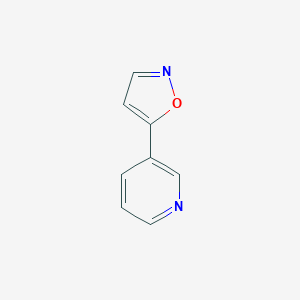

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZQSKBSGAYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102189-83-3 | |

| Record name | 3-(1,2-oxazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Pyridin 3 Yl Isoxazole and Its Analogues

Classic Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne stands as a fundamental and widely utilized method for constructing the isoxazole ring. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This approach offers a direct and efficient pathway to 3,5-disubstituted isoxazoles. nih.govrsc.org

1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes.nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

This powerful reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne, to form the isoxazole core. researchgate.net The reaction can be performed under various conditions, including solvent-free and aqueous environments, highlighting its versatility. nih.govnih.gov

A common and practical approach involves the in situ generation of the nitrile oxide from a corresponding aldoxime, which then reacts with the alkyne. researchgate.netresearchgate.netmdpi.comresearchgate.net For the synthesis of pyridinyl-isoxazoles, pyridine (B92270) aldoximes serve as the precursors to the pyridinyl-nitrile oxide. researchgate.net This intermediate is typically generated through oxidation. Various oxidizing agents can be employed, such as sodium hypochlorite (B82951) or hypervalent iodine reagents. researchgate.netrsc.org Another method for generating nitrile oxides from aldoximes is through the use of N-chlorosuccinimide in the presence of a base like triethylamine.

The following table summarizes the in situ generation of a nitrile oxide from an aldoxime and its subsequent reaction:

| Reactant 1 | Reactant 2 | Reagent | Product | Ref |

| Aldoxime | Alkyne | Oxidizing Agent (e.g., NCS, Oxone) | Isoxazole | nih.govresearchgate.net |

| Pyridine Aldoxime | Propargyloxy/Propargylaminocoumarins | (Diacetoxyiodo)benzene (B116549) (PIDA) | Coumarin (B35378)–isoxazole–pyridine hybrids | researchgate.net |

| (Z)-4-bromo-N-hydroxybenzimidoyl chloride | 2-ethynylpyridine | - | 3-(4-bromophenyl)-5-(pyridin-2-yl) isoxazole | rsc.org |

| (Z)-4-bromo-N-hydroxybenzimidoyl chloride | 3-ethynylpyridine | - | 3-(4-bromophenyl)-5-(pyridin-3-yl) isoxazole | rsc.org |

NCS: N-chlorosuccinimide

The efficiency and regioselectivity of the 1,3-dipolar cycloaddition can be enhanced through catalysis. While copper and ruthenium catalysts have been explored for the synthesis of various isoxazoles, Lewis acids like zinc chloride (ZnCl₂) have also been investigated. nih.govnih.gov For instance, a combination of p-toluenesulfonic acid (PTSA) and ZnCl₂ has been shown to be an effective catalyst system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles, a reaction that proceeds through a nitrile oxide intermediate. acs.org This suggests the potential for ZnCl₂-mediated catalysis in the synthesis of isoxazoles from nitrile oxides and alkynes, potentially by activating the amidoxime (B1450833) precursor. acs.org

Regioselective Synthesis of Isoxazole Isomers.researchgate.net

The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Achieving regioselectivity is a critical aspect of isoxazole synthesis. The regiochemical outcome is influenced by both steric and electronic factors of the reactants. mdpi.com For instance, the reaction of β-ketoacetals with hydroxylamine (B1172632) hydrochloride can lead to different disubstituted isomers depending on the substrate. thieme-connect.com In the context of pyridinyl-isoxazoles, controlling the substitution pattern on the isoxazole ring is crucial for structure-activity relationship studies. The use of specific catalysts, such as Rh(III), has been shown to afford pyridines with high regioselectivity from α,β-unsaturated oxime esters and alkenes, indicating the potential for catalytic control in related heterocyclic syntheses. nih.gov Furthermore, variations in reaction conditions and the structure of the starting materials, such as β-enamino diketones, can provide regiochemical control in the synthesis of isoxazole isomers. nih.gov

Condensation and Cyclization Reactions for Isoxazole Derivatives

An alternative and classical approach to the isoxazole ring system involves the condensation of a three-carbon component with hydroxylamine, followed by cyclization.

Reaction of Chalcones with Hydroxylamine Hydrochloride.derpharmachemica.comresearchgate.net

Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for isoxazole synthesis. derpharmachemica.comresearchgate.net The reaction of a chalcone (B49325) with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of the corresponding isoxazole derivative. derpharmachemica.comresearchgate.netijert.orgorientjchem.org This method involves the initial formation of an oxime, which then undergoes cyclization to form the isoxazoline, followed by oxidation to the isoxazole. To synthesize pyridinyl-isoxazoles via this route, a chalcone bearing a pyridine moiety is required. These pyridinyl chalcones can be prepared through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a pyridinecarboxaldehyde. The subsequent reaction with hydroxylamine hydrochloride provides a straightforward route to the desired 3,5-diaryl-isoxazoles where one of the aryl groups is a pyridinyl ring.

The following table outlines the synthesis of isoxazoles from chalcones:

| Reactant 1 | Reactant 2 | Condition | Product | Ref |

| Substituted Chalcones | Hydroxylamine Hydrochloride | Base (e.g., KOH, NaOH) | Isoxazoles | derpharmachemica.comresearchgate.netijert.orgorientjchem.org |

| β-ketoacetals | Hydroxylamine Hydrochloride/Pyridine | Heat | 3,4-Disubstituted Isoxazoles | thieme-connect.com |

Derivatization Strategies of Existing Pyridyl-Isoxazole Scaffolds

Introduction of Diverse Substituents via Chemical Transformations

The 5-(pyridin-3-yl)isoxazole scaffold serves as a versatile template for chemical modification, allowing for the systematic introduction of a wide array of substituents. Post-synthetic modifications of the core structure are crucial for developing analogues and exploring structure-activity relationships. These transformations can target the C3, C4, and C5 positions of the isoxazole ring, as well as the pyridine moiety, enabling the fine-tuning of the molecule's properties.

Key strategies for derivatization include palladium-catalyzed cross-coupling reactions, modification of existing functional groups, and the construction of complex side chains. These methods provide access to a diverse chemical space, facilitating the generation of extensive compound libraries for various research applications.

Derivatization at the C3-Position

The C3-position of the isoxazole ring is a common site for introducing diversity. One prevalent method involves the modification of a carboxylic acid or its derivative at this position. For instance, N-(4,4-difluorocyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has been synthesized through the coupling of a this compound-3-carboxylic acid precursor with 1-(4,4-difluorocyclohexyl)amine. evitachem.com This amide bond formation is typically facilitated by standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com

Medicinal chemistry campaigns have extensively explored the synthesis of various carboxamides at this position to build structure-activity relationship knowledge. nih.gov Starting from a core isoxazole-3-carboxamide (B1603040) structure, a multitude of analogues can be generated by varying the amine component. nih.gov

Table 1: Examples of Substituents Introduced at the C3-Amide Position of Isoxazole Analogues

| Compound ID | Amide Substituent (R) |

|---|---|

| 3 | N-phenyl |

| 4 | N-(4-methoxyphenyl) |

| 20a | N-(4-hydroxyphenyl) |

| 42g | N-(2,2-difluoroethyl) |

| 42l | N-(cyclopropylmethyl) |

Source: Adapted from research on antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. nih.gov

Derivatization at the C4-Position

The C4-position of the isoxazole can be functionalized, often through reactions on a pre-formed isoxazole ring. A notable strategy involves the electrophilic cyclization of specific precursors to yield a 4-halo-isoxazole, which then serves as a handle for further modification. nih.gov For example, the cyclization of Z-O-methyl oximes of 2-alkyn-1-ones in the presence of iodine monochloride (ICl) produces 4-iodoisoxazoles in high yields. nih.gov This iodo-substituent is highly valuable as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl groups. nih.gov

Another approach allows for the introduction of substituted acyl groups at the C4 position. In the synthesis of 5-(pyridin-2-yl)isoxazole analogues, various substituted benzoyl groups were introduced at the C4 position, demonstrating the feasibility of incorporating diverse aromatic moieties. acs.org

Table 2: Introduction of Substituted Benzoyl Groups at the C4-Position of 5-(Pyridin-2-yl)isoxazole-3-carboxylates

| Compound ID | R Group on Benzoyl Moiety | Molecular Formula |

|---|---|---|

| 5a | H | C₁₇H₁₂N₂O₄ |

| 5b | 4-Methyl | C₁₈H₁₄N₂O₄ |

| 5c | 4-Methoxy | C₁₈H₁₄N₂O₅ |

| 5d | 3,4-Dimethoxy | C₁₉H₁₆N₂O₆ |

| 5e | 3,4,5-Trimethoxy | C₂₀H₁₈N₂O₇ |

Source: Data extracted from the synthesis of methyl 4-aroyl-5-(pyridin-2-yl)isoxazole-3-carboxylates. acs.org

Derivatization at the C5-Position

The C5-position, bearing the pyridin-3-yl group in the parent compound, can also be a point of modification, though this often involves building the isoxazole ring with a pre-functionalized pyridinyl precursor. However, substituents attached to the C5-position can be readily transformed. A common synthetic handle is a chloromethyl group, which can be introduced via the cyclization of appropriate precursors. researchgate.net This chloromethyl group can then be used in substitution reactions to link the isoxazole core to other molecular fragments.

For example, coumarin-isoxazole-pyridine hybrids have been synthesized by reacting a 5-(chloromethyl)-3-(pyridin-3-yl)isoxazole intermediate with various hydroxycoumarins. preprints.orgmdpi.com This Williamson ether synthesis-type reaction effectively introduces bulky and functionalized substituents at the C5-position via a methoxy (B1213986) linker. preprints.orgmdpi.com

Table 3: Synthesis of Coumarin-Isoxazole-Pyridine Hybrids via C5-Methoxy Linker

| Compound ID | Starting Coumarin | Resulting Hybrid Structure |

|---|---|---|

| 7a | 7-hydroxycoumarin | 7-((3-(Pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one |

| 7b | 7-hydroxy-4-methylcoumarin | 4-Methyl-7-((3-(pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one |

| 12a | 4-hydroxycoumarin | 4-((3-(Pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one |

Source: Adapted from research on the synthesis of coumarin-isoxazole-pyridine hybrids. preprints.orgmdpi.com

Chemical Reactivity and Mechanistic Studies of 5 Pyridin 3 Yl Isoxazole Structures

Ring Transformations and Rearrangements of the Isoxazole (B147169) Nucleus

The isoxazole ring, particularly when substituted at the 5-position with an aryl group like pyridine (B92270), is susceptible to various ring-opening and rearrangement reactions. These transformations are often initiated by thermal, photochemical, or chemical means and can lead to a diverse array of other heterocyclic systems.

One notable rearrangement is the conversion of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles. thieme-connect.comthieme-connect.com This transformation proceeds through the action of aqueous potassium hydroxide, suggesting a base-mediated mechanism. thieme-connect.com While this specific reaction has been demonstrated on other 5-arylisoxazoles, the electronic properties of the 3-pyridyl group would likely influence the reaction course in 5-(pyridin-3-yl)isoxazole. The rearrangement of isoxazoles bearing an oxime group in the 3-position is another pathway to furazans (1,2,5-oxadiazoles). thieme-connect.com

Furthermore, isoxazole rings can undergo transformations into other heterocycles like furans and pyrans. rsc.org These reactions can be initiated by the ring opening of the isoxazole in the presence of an aromatic aldehyde, which leads to an intermediate that can then undergo heterocyclization. rsc.org Additionally, the reductive ring-opening of 3,5-disubstituted isoxazoles can be achieved using iron catalysis, yielding β-enaminones. researchgate.net The synthesis of isoxazoles themselves can sometimes involve the ring transformation of other heterocycles, such as pyrones, upon treatment with hydroxylamine (B1172632) hydrochloride. jetir.org

Reactions Involving the Pyridine Nitrogen and Ring System

The pyridine nitrogen in this compound possesses a lone pair of electrons in an sp2 orbital, making it basic and nucleophilic. wikipedia.orgiust.ac.irgcwgandhinagar.com This allows for a range of reactions at the nitrogen atom, including protonation, alkylation, and N-oxidation. wikipedia.org

Alkylation of the pyridine nitrogen with alkyl halides leads to the formation of pyridinium (B92312) salts. This introduces a positive charge into the pyridine ring, which in turn activates the ring towards nucleophilic attack and modifies its electronic properties. wikipedia.org Similarly, reaction with Lewis acids results in the formation of adducts at the nitrogen atom. wikipedia.org

Oxidation of the pyridine nitrogen to an N-oxide can be achieved using peracids. wikipedia.org This transformation significantly alters the reactivity of the pyridine ring, often facilitating subsequent substitution reactions.

The pyridine ring itself, being electron-deficient, is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org When such reactions do occur, they are typically directed to the 3- and 5-positions relative to the nitrogen. However, in this compound, the isoxazole substituent will also influence the regioselectivity of any electrophilic attack on the pyridine ring. Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. gcwgandhinagar.com

Synthesis of Hybrid Molecules Incorporating the this compound Motif

The this compound scaffold serves as a valuable building block in the construction of more complex hybrid molecules and fused ring systems. This approach, often termed molecular hybridization, aims to combine the structural features of different pharmacophores to create new molecules with potentially enhanced biological activities.

A significant area of research has been the synthesis of hybrid molecules that incorporate coumarin (B35378), isoxazole, and pyridine moieties. researchgate.netmdpi.compreprints.orgnih.gov These syntheses often employ the 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings like isoxazoles. mdpi.compreprints.orgnih.gov

In a typical approach, a nitrile oxide, generated in situ from a pyridine aldehyde oxime, reacts with a coumarin derivative bearing a terminal alkyne (propargyloxy- or propargylaminocoumarins). mdpi.comnih.gov This cycloaddition step directly forges the isoxazole ring, linking the pyridine and coumarin components. Various oxidizing agents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and tert-butyl nitrite (B80452) (TBN), can be used to generate the nitrile oxide from the corresponding oxime. mdpi.comnih.gov

The synthesis of coumarin-isoxazole sulfonamide hybrids has also been reported, starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole. nih.gov While not directly involving a pre-formed this compound, this work highlights the synthetic strategies used to create complex molecules containing both isoxazole and other heterocyclic systems. nih.gov

These hybrid molecules are of interest due to the diverse biological activities associated with each of the constituent ring systems, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com

The this compound structure can also be incorporated into fused polyheterocyclic systems. The synthesis of such compounds often involves the annulation of a new ring onto either the isoxazole or the pyridine portion of the molecule.

For instance, isoxazolo[4,5-b]pyridines can be synthesized through the intramolecular cyclization of appropriately substituted pyridines or isoxazoles. beilstein-journals.org One method involves the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate, followed by nitrosation and cyclization to form the fused isoxazole ring. beilstein-journals.org Another approach is the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.org

The condensation of 3-aryl-4-formyl isoxazoles with 1,2-diamines has been shown to produce novel seven- and fourteen-membered heterocyclic systems, such as isoxazolo[5,4-b]benzodiazepines and diisoxazolo-tetraaza-cyclotetradecadienes. tandfonline.com This demonstrates how functionalized isoxazoles can serve as precursors to larger, more complex ring systems.

The synthesis of fused isoxazoles is a broad field, with various strategies employed to construct these bicyclic and polycyclic structures. mdpi.commdpi.comigi-global.com These methods often rely on the inherent reactivity of the isoxazole ring or its precursors to build additional fused rings. The presence of the pyridine ring in this compound adds another layer of synthetic possibility, allowing for the construction of fused systems that bridge both heterocyclic components.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of 3-phenyl-5-(pyridin-3-yl)isoxazole provide definitive information about its atomic connectivity and chemical environment. rsc.org

In the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), the protons of the pyridine (B92270) and phenyl rings, along with the isoxazole (B147169) proton, exhibit characteristic chemical shifts (δ) and coupling patterns. The pyridine protons appear at δ 9.07 (singlet, 1H), δ 8.68 (doublet, 1H, J = 3.9 Hz), and δ 8.12 (doublet, 1H, J = 7.9 Hz). The protons of the phenyl group are observed as a multiplet in the range of δ 7.87-7.85 (2H) and δ 7.48-7.41 (3H). A key signal is the singlet at δ 6.92, corresponding to the single proton on the isoxazole ring (H-4). rsc.org

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The spectrum shows signals for all 14 carbon atoms of the molecule. Key resonances include those for the isoxazole ring carbons at δ 167.6 (C-5), δ 163.2 (C-3), and δ 98.6 (C-4). The carbon atoms of the pyridine ring resonate at δ 151.1, δ 147.1, δ 133.0, and δ 123.9, while the phenyl ring carbons are found at δ 130.3, δ 129.1, δ 128.7, and δ 126.9. rsc.org

¹H and ¹³C NMR Spectroscopic Data for 3-phenyl-5-(pyridin-3-yl)isoxazole

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |

|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm |

| 9.07 | s, 1H (Pyridinyl-H) | 167.6 (C-5 Isoxazole) |

| 8.68 | d, 1H, J = 3.9 Hz (Pyridinyl-H) | 163.2 (C-3 Isoxazole) |

| 8.12 | d, 1H, J = 7.9 Hz (Pyridinyl-H) | 151.1 (Pyridinyl-C) |

| 7.87-7.85 | m, 2H (Phenyl-H) | 147.1 (Pyridinyl-C) |

| 7.48-7.41 | m, 4H (Phenyl-H, Pyridinyl-H) | 133.0 (Pyridinyl-C) |

| 6.92 | s, 1H (Isoxazole-H4) | 130.3 (Phenyl-C) |

| 129.1 (Phenyl-C) | ||

| 128.7 (Phenyl-C) | ||

| 126.9 (Phenyl-C) | ||

| 123.9 (Pyridinyl-C) | ||

| 123.8 (Phenyl-C) | ||

| 98.6 (C-4 Isoxazole) |

Data sourced from a study on the synthesis of isoxazoles. rsc.org

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-phenyl-5-(pyridin-3-yl)isoxazole displays several characteristic absorption bands (ν) that correspond to the vibrations of its specific structural moieties. rsc.org

The spectrum shows a band at 3020 cm⁻¹, which is indicative of C-H stretching vibrations in the aromatic (phenyl and pyridinyl) rings. A significant absorption at 1650 cm⁻¹ can be attributed to the C=N stretching vibration within the isoxazole ring. Another notable band appears at 1402 cm⁻¹, corresponding to C=C stretching vibrations of the aromatic rings. Finally, a peak at 693 cm⁻¹ is observed, which is characteristic of out-of-plane C-H bending for a monosubstituted benzene (B151609) ring. rsc.org

Characteristic IR Absorption Bands for 3-phenyl-5-(pyridin-3-yl)isoxazole

| Wavenumber (ν) cm⁻¹ | Vibrational Mode | Functional Group |

|---|---|---|

| 3020 | C-H Stretch | Aromatic (Phenyl, Pyridinyl) |

| 1650 | C=N Stretch | Isoxazole Ring |

| 1402 | C=C Stretch | Aromatic Rings |

| 693 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Data obtained from spectroscopic analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental formula of a compound with high accuracy. For 3-phenyl-5-(pyridin-3-yl)isoxazole, HRMS analysis using Electrospray Ionization Time-of-Flight (ESI-TOF) provides unequivocal confirmation of its molecular formula, C₁₄H₁₀N₂O. rsc.org

The analysis determined the mass of the protonated molecule [M+H]⁺. The calculated exact mass for C₁₄H₁₁N₂O⁺ is 223.0871. The experimentally found mass was 223.0860, which is in excellent agreement with the theoretical value. This close correlation between the calculated and observed mass confirms the elemental composition of the molecule, thereby validating its structure. rsc.org

Computational and Theoretical Investigations of 5 Pyridin 3 Yl Isoxazole

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the properties of molecules.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 5-(Pyridin-3-yl)isoxazole, might bind to a macromolecular target, typically a protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of a group of molecules with their measured biological activity globalresearchonline.net. These models can then be used to predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain nih.gov. Numerous QSAR studies have been successfully applied to various classes of isoxazole (B147169) and pyridine (B92270) derivatives to guide the design of more potent analogs nih.govdmed.org.ua. At present, there are no published QSAR models specifically developed for or including this compound.

Theoretical Studies on Reaction Mechanisms and Regioselectivity (e.g., Molecular Electron Density Theory)

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govmdpi.com Theoretical studies, particularly those employing Density Functional Theory (DFT) and the more recent Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms and regioselectivity of these reactions. tandfonline.commdpi.com

Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of reaction feasibility. mdpi.com MEDT studies on [3+2] cycloaddition (32CA) reactions, the fundamental process for forming the isoxazole ring, provide deep insights into the electronic structure of the reactants and the transition states. For instance, the analysis of the electron localization function (ELF) can classify the three-atom-component (TAC), such as a nitrile oxide, as zwitterionic, carbenoid, or pseudoradical, which in turn dictates its reactivity. mdpi.comshd-pub.org.rssemanticscholar.org

In the context of isoxazole synthesis, theoretical calculations help predict which of the two possible regioisomers will be preferentially formed. The reaction of a nitrile oxide with an unsymmetrical alkyne can yield either a 3,5-disubstituted isoxazole or a 3,4-disubstituted one. Computational models can determine the activation energies for the transition states leading to each isomer. The pathway with the lower activation energy is the kinetically favored one, thus predicting the major product. shd-pub.org.rs For example, in the synthesis of antiviral isoxazole analogues, MEDT studies at the MPWB1K/6-311G(d,p) level showed the ortho regioisomer to be energetically preferred over the meta isomer by an activation enthalpy of 21.7–24.3 kJ mol⁻¹, suggesting complete regioselectivity in agreement with experimental results. shd-pub.org.rs

The regioselectivity of the cycloaddition can be highly dependent on reaction conditions, a phenomenon that can be rationalized through computational analysis. Studies on the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632) have shown that the choice of solvent and the use of a Lewis acid catalyst like BF₃ can control the regiochemical outcome, allowing for the selective synthesis of different isoxazole regioisomers. nih.gov DFT calculations have also been used to investigate the mechanism of transforming isoxazoles into substituted pyridines, where a Lewis acid like TiCl₄ was found to likely act as a catalyst in an inverse electron-demand hetero-Diels-Alder reaction. rsc.orgrsc.org

The reaction to form the this compound core typically involves the cycloaddition of a pyridine-3-carbonitrile (B1148548) oxide with an appropriate alkyne, or a nicotinaldehyde oxime with an alkyne. nih.govnih.gov Theoretical studies on similar systems indicate that these reactions proceed with high regioselectivity, affording the 5-substituted isomer as the major product. nih.gov

Table 1: Theoretical Activation and Reaction Enthalpies for a Model [3+2] Cycloaddition Reaction

| Parameter | Gas Phase (kJ mol⁻¹) | Water (kJ mol⁻¹) |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 53.9 | 71.5 |

| Reaction Enthalpy (ΔH) | - | - |

Data derived from a representative MEDT study on isoxazole synthesis, illustrating the influence of solvent on reaction kinetics. shd-pub.org.rs

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational and crystallographic studies are crucial for understanding the three-dimensional structure and non-covalent interactions of this compound and its derivatives. These interactions, particularly hydrogen bonds and π-π stacking, govern the molecular packing in the solid state and can influence the compound's physical properties and biological activity.

X-ray crystallography of compounds containing the pyridinyl-isoxazole scaffold reveals detailed information about their molecular geometry and intermolecular contacts. For instance, in the crystal structure of (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime, the asymmetric unit contains two independent molecules. nih.gov In both molecules, the isoxazole and pyridine rings are nearly coplanar, with dihedral angles of 3.0(3)° and 5.8(3)° between their mean planes. nih.gov This planarity suggests a degree of electronic conjugation between the two aromatic rings.

In the solid state, molecules are often linked by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. For related structures, such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the absence of classical hydrogen bonds is compensated by a variety of weak C-H···O and C-H···N interactions that dictate the crystal packing. mdpi.com Specifically, hydrogen atoms on the pyridin-3-yl ring can act as donors in hydrogen bonds with oxygen or nitrogen atoms on neighboring molecules. mdpi.com

In the crystal structure of 5-Amino-3-(4-pyridyl)isoxazole, the packing is stabilized by N-H···N hydrogen bonds, which link the molecules into a two-dimensional supramolecular layer. nih.gov Similarly, for (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, molecules in the crystal are linked by C-H···N hydrogen bonds, forming chains that propagate along a crystallographic axis. nih.gov These chains are further linked by slipped parallel π–π interactions between benzene (B151609) rings of adjacent molecules. nih.gov

These computational and structural analyses provide a detailed picture of the non-covalent forces at play. The presence of the pyridine nitrogen atom in this compound makes it a potent hydrogen bond acceptor, a key feature in its interaction with biological targets.

Table 2: Selected Geometric and Interaction Parameters for Pyridinyl-Isoxazole Derivatives from Crystallographic Data

| Compound | Dihedral Angle (Pyridine-Isoxazole) | Key Intermolecular Interaction Type |

|---|---|---|

| (E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime | 3.0(3)° and 5.8(3)° | Not specified |

| 5-Amino-3-(4-pyridyl)isoxazole | 35.8(6)° and 10.6(2)° | N-H···N Hydrogen Bonds |

| (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone | 1.14(16)° (fused rings) | C-H···N Hydrogen Bonds, π–π stacking |

Data compiled from published crystal structures. nih.govnih.govnih.gov

Pharmacological and Biological Activities of 5 Pyridin 3 Yl Isoxazole and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the 5-(pyridin-3-yl)isoxazole core structure have demonstrated notable efficacy as anticancer agents. Their biological activity stems from their ability to interfere with critical cellular processes that are fundamental to the growth and survival of cancer cells, such as proliferation and the evasion of programmed cell death.

Inhibition of Cancer Cell Proliferation

A significant body of research highlights the potent antiproliferative effects of isoxazole (B147169) derivatives across a diverse panel of human cancer cell lines. These compounds have shown the ability to inhibit the growth of tumors from various origins, including leukemia, lung, breast, and ovarian cancers.

For instance, certain novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have demonstrated high potency against the FLT3-ITD-bearing MV4-11 acute myeloid leukemia (AML) cell line. nih.gov One derivative, in particular, led to complete tumor regression in an MV4-11 xenograft model. nih.gov Similarly, isoxazolo[5,4-b]pyridine (B12869864) derivatives have been shown to inhibit the proliferation of the MCF7 breast carcinoma cell line. nih.gov Other studies have documented the cytotoxic effects of various isoxazole-containing compounds against cell lines such as the human lung cancer cell line A-549 and the ovarian cancer cell line OVCAR-3. wjahr.com

The broad-spectrum activity is further exemplified by the screening of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates against the NCI-60 panel of human cancer cell lines. One such compound, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and wide range of cytotoxic activity against cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. researchgate.net

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | MV4-11 (Leukemia) | High potency and cytotoxicity. nih.gov | nih.gov |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF-7 (Breast) | 50% inhibition of proliferation. nih.gov | nih.gov |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF-7 (Breast) | 50% inhibition of proliferation. nih.gov | nih.gov |

| Oxygen-containing heterocyclic moiety | OVCAR-3 (Ovarian) | Potent activity. wjahr.com | wjahr.com |

| Oxygen-containing heterocyclic moiety | A-549 (Lung) | Inhibition of growth. wjahr.com | wjahr.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel | Broad-range cytotoxic activity. researchgate.net | researchgate.net |

Apoptosis Induction Mechanisms

Beyond simply halting proliferation, many isoxazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for an effective anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds occurs through various signaling pathways.

One key mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins. For example, pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax balance, leading to the activation of the intrinsic mitochondria-dependent pathway. researchgate.net Treatment with these derivatives resulted in a significant overexpression of the pro-apoptotic Bax protein and the effector caspase-3, while simultaneously inhibiting the expression of the anti-apoptotic Bcl-2 gene. researchgate.net

Another identified mechanism is the induction of cell cycle arrest. Certain isoxazole derivatives cause cancer cells to arrest at specific phases of the cell cycle, such as the G2/M phase, which subsequently triggers apoptosis. wjahr.com For instance, a novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative was found to induce apoptosis in a concentration-dependent manner in leukemia cells. nih.gov Similarly, piperine, which contains a structure that can be used to synthesize isoxazole derivatives, induces apoptosis in oral cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival. mdpi.com

Specific Target Inhibition (e.g., FLT3, STAT3)

The anticancer effects of this compound derivatives are often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell signaling and survival. Among the most significant targets are FMS-like tyrosine kinase 3 (FLT3) and Signal Transducer and Activator of Transcription 3 (STAT3).

FLT3 Inhibition: The FLT3 receptor tyrosine kinase is a key target in acute myeloid leukemia (AML), as mutations, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and drive cancer cell proliferation. mdpi.com Several isoxazole derivatives have been developed as potent FLT3 inhibitors. A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs were designed specifically as FLT3 inhibitors and showed significant activity against FLT3-ITD-bearing cells. nih.gov These compounds inhibit the phosphorylation of FLT3, thereby blocking downstream signaling pathways. nih.gov Another study identified 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors, with one compound exhibiting an IC50 value of 106 nM against FLT3. nih.gov

STAT3 Inhibition: STAT3 is a transcription factor that is often constitutively activated in a wide variety of cancers, including breast cancer, where it promotes cell proliferation and survival. nih.gov Inhibiting STAT3 is therefore considered a promising therapeutic strategy. Isoxazole derivatives synthesized from piperic acid have been identified as potential STAT3 inhibitors. nih.gov Molecular docking and dynamics simulations have demonstrated a strong affinity between these isoxazole derivatives and STAT3, and cell viability studies confirmed their anticancer activity. nih.gov

| Derivative Type | Target | Cancer Type | Key Finding | Reference |

|---|---|---|---|---|

| 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide | FLT3 | Acute Myeloid Leukemia (AML) | Potent inhibitory activity with an IC50 of 106 nM. nih.gov | nih.gov |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | FLT3 | Acute Myeloid Leukemia (AML) | Inhibits phosphorylation of FLT3 and induces apoptosis. nih.gov | nih.gov |

| Isoxazole derivatives of piperic acid | STAT3 | Breast Cancer | Demonstrated strong binding affinity and significant anticancer activity. nih.gov | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. Research has shown that these compounds possess a broad spectrum of activity against both bacteria and fungi.

Antibacterial Spectrum (Gram-positive and Gram-negative strains)

Isoxazole derivatives have demonstrated efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. The antibacterial action of these compounds makes them attractive candidates for the development of new antibiotics.

Studies on novel sulfonamide isoxazolo[5,4-b]pyridines revealed antimicrobial activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.gov Other research has shown that various isoxazole derivatives are active against the Gram-positive bacterium Staphylococcus aureus. ijrrjournal.com The mechanism of action for some isoxazole-based antibiotics, like Cloxacillin, involves the inhibition of the cross-linkage between peptidoglycan polymer chains, a critical component of the bacterial cell wall, particularly in Gram-positive bacteria. ijrrjournal.com Further studies have confirmed the activity of oxazole-based compounds against Bacillus subtilis (Gram-positive) and additional strains of E. coli (Gram-negative). mdpi.com

| Derivative Type | Bacterial Strain | Gram Stain | Reference |

|---|---|---|---|

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Negative | nih.gov |

| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli | Negative | nih.gov |

| General Isoxazole Derivatives | Staphylococcus aureus | Positive | ijrrjournal.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis | Positive | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus fumigatus)

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus, pose a significant health threat. Isoxazole-containing compounds have emerged as promising antifungal agents.

Research into novel isoxazole-based heterocyclic hybrids has demonstrated selective and potent activity against multiple strains of Candida albicans. mdpi.com Certain derivatives showed no activity against bacteria but were effective against this common fungal pathogen. mdpi.com The proposed mechanism for this selective antifungal activity involves interaction with fungal-specific components, such as the enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in bacterial cells. mdpi.comijbpsa.com

Derivatives have also shown efficacy against Aspergillus fumigatus. nih.gov Triazole derivatives, which share structural similarities and mechanisms with some isoxazole antifungals, have shown potent activity against A. fumigatus. nih.gov The broad-spectrum activity of these classes of compounds makes them valuable for treating a variety of invasive fungal infections.

| Derivative Type | Fungal Species | Key Finding | Reference |

|---|---|---|---|

| 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | Candida albicans | Displayed selective antifungal activity. mdpi.com | mdpi.com |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans | Showed antimicrobial activity with a MIC of 14 μg/mL. mdpi.com | mdpi.com |

| Triazoles containing phenylethynyl pyrazole | Aspergillus fumigatus | Potent activity with MIC values as low as 4.0 μg/mL. nih.gov | nih.gov |

Antitubercular Potency

The isoxazole scaffold is a recognized pharmacophore in the development of new antitubercular agents. Research has shown that isoxazole-containing compounds can be effective against Mycobacterium tuberculosis, including drug-resistant strains. While specific studies on this compound are limited, the activity of related derivatives underscores the potential of this chemical class.

Derivatives combining the isoxazole ring with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and a pyridinyl moiety, have been synthesized and evaluated for their antitubercular effects. For instance, a series of isoxazole-clubbed 1,3,4-oxadiazole derivatives containing pyridinyl groups were found to be active antitubercular agents against M. tuberculosis H37Rv. researchgate.net Similarly, other pyrazoline and isoxazole derivatives have been synthesized and tested for their activity against different microbes, including mycobacteria. researchgate.net The general findings suggest that the hybrid scaffold approach, which incorporates both the isoxazole and pyridine (B92270) rings, is a promising strategy for developing novel antitubercular drug candidates. researchgate.netresearchgate.netrsc.org The efficacy of these compounds is often attributed to their ability to inhibit essential mycobacterial enzymes or disrupt the integrity of the bacterial cell wall. nih.gov

Anti-inflammatory and Antioxidant Properties

Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govplos.org Inhibition of these enzymes is a critical target for anti-inflammatory therapies. Derivatives of this compound have shown notable potential in this area. Specifically, coumarin (B35378)–isoxazole hybrids connected to a pyridine framework have been synthesized and evaluated for LOX inhibition. mdpi.com

In one study, a 3-pyridyl hybrid compound was identified as a potent inhibitor of lipoxygenase, exhibiting an IC₅₀ value of 10 μΜ. mdpi.com Another related 4-pyridyl hybrid demonstrated even greater potency with an IC₅₀ of 5 μΜ. mdpi.com The same research highlighted that one of the potent LOX inhibitors also exhibited high anti-lipid peroxidation activity, with a 90.4% inhibition rate. mdpi.com Lipid peroxidation is a chain reaction of oxidative degradation of lipids, and its inhibition is a key component of antioxidant defense. nih.gov These findings suggest that the combination of isoxazole and pyridine rings can lead to compounds with dual anti-inflammatory and antioxidant effects. nih.govplos.orgmdpi.comsemanticscholar.org

The antioxidant potential of isoxazole derivatives is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. mdpi.comnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. mdpi.com Numerous studies have demonstrated that isoxazole derivatives possess significant free radical scavenging capabilities. semanticscholar.orgnih.govresearcher.life

For example, a study on fluorophenyl-isoxazole-carboxamide derivatives found that several compounds exhibited potent antioxidant activity, with IC₅₀ values significantly lower than that of the standard antioxidant, Trolox. nih.govresearcher.life Compounds 2a and 2c in this series showed IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, compared to 3.10 ± 0.92 µg/ml for Trolox. nih.gov Another investigation into different isoxazole derivatives reported IC₅₀ values for DPPH scavenging ranging from 10.96 μM to 18.87 μM for the most active compounds. nih.govplos.org This capacity to scavenge free radicals is a key aspect of their antioxidant properties and contributes to their potential therapeutic benefits by mitigating oxidative stress. nih.govresearcher.life

Neurological and Central Nervous System (CNS) Related Activities

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are used in the treatment of neurological conditions such as Alzheimer's disease. The isoxazole-pyridine scaffold has been identified as a promising structural motif for the design of new AChE inhibitors. mdpi.comnih.govutupub.fi

Research into novel arylisoxazole-phenylpiperazine derivatives led to the identification of compounds with potent AChE inhibitory activity. researchgate.net One compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, was found to be the most potent AChE inhibitor in its series with an IC₅₀ of 21.85 μM. researchgate.net Furthermore, a series of pyridine N-oxide-bearing 5-aminoisoxazoles were synthesized and evaluated for their inhibitory potency against AChE, indicating a preference for this enzyme over butyrylcholinesterase (BChE). utupub.fi These studies highlight the potential of isoxazole-pyridine hybrids to interact with the active site of AChE, thereby modulating cholinergic neurotransmission. nih.govnih.gov

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. frontiersin.org They are important therapeutic targets for a range of disorders. frontiersin.org Isoxazole derivatives have been designed as potential nAChR ligands, drawing analogies to potent natural alkaloids like epibatidine. nih.gov

A study focused on new isoxazole derivatives designed as nAChR ligand candidates reported that 2-(3-methyl-5-isoxazolyl)pyridine exhibited the best analgesic profile in its series, an effect that was partially blocked by the nicotinic antagonist mecamylamine. nih.gov This suggests that the compound's activity is mediated, at least in part, through nAChRs. nih.gov More recently, vanillin-isoxazole derivatives have been explored as positive allosteric modulators (PAMs) of the α7 subtype of nAChR. mdpi.com All the evaluated 3,5-isoxazoles in this study demonstrated α7-PAM activity, enhancing the receptor's response to acetylcholine. mdpi.com The isoxazole core is considered a privileged scaffold for exerting potent α7-PAM activity, which is a promising therapeutic approach for cognitive deficits and neurodegenerative disorders. mdpi.com

Anticonvulsant and Antidepressant Investigations

While direct studies on the anticonvulsant and antidepressant properties of this compound are not extensively documented, research into structurally related isoxazole derivatives suggests potential neurotropic activity. For instance, a series of 5-(1H-indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives were synthesized and evaluated for their antidepressant activity. Within this series, compounds featuring a pyridine ring as the substituted aryl group demonstrated potent activity in the forced swim test in mice, indicating potential antidepressant effects. This suggests that the inclusion of a pyridine moiety in the isoxazole scaffold can be beneficial for this type of activity.

In the realm of anticonvulsant research, various isoxazole derivatives have been explored. For example, new heterocyclic systems incorporating isoxazolo[5,4-c]-2,7-naphthyridines have been synthesized and evaluated for their neurotropic activities nih.gov. Some of these compounds displayed notable anticonvulsant effects, particularly in antagonizing pentylenetetrazole-induced seizures nih.gov. Although these are more complex fused systems, they point to the potential of the isoxazole-pyridine combination in the development of central nervous system active agents. Further investigation into simpler this compound derivatives is warranted to fully elucidate their anticonvulsant and antidepressant potential.

Immunomodulatory Effects

The immunomodulatory potential of pyridinyl-isoxazole derivatives has been a subject of investigation. A notable example is the study of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), a derivative that exhibits significant anti-inflammatory and immunomodulatory properties. Research has shown that DIC can effectively decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. Furthermore, it was observed to reduce the levels of COX-2 and subsequently inhibit the production of PGE2. These findings highlight the potential of the pyridinyl-isoxazole scaffold in modulating immune responses and suggest its utility as a lead structure for the development of novel anti-inflammatory agents. The mechanism of action for some immunomodulatory isoxazole derivatives has been linked to the downregulation of the NF-κB and p38 MAPK pathways.

Agonist Activity at Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. While the isoxazole scaffold has been explored for its interaction with this pathway, the available research predominantly focuses on its role in inhibiting Wnt/β-catenin signaling. Numerous studies have been conducted to identify isoxazole-containing compounds as potential inhibitors of this pathway for therapeutic purposes, particularly in oncology.

A search of the scientific literature did not yield specific studies investigating this compound or its direct derivatives as agonists of the Wnt/β-catenin signaling pathway. The current body of research suggests that this particular chemical space is being more actively explored for its antagonistic properties on this pathway. Therefore, information regarding the agonist activity of this compound derivatives at the Wnt/β-catenin signaling pathway is not available at present.

Structure-Activity Relationship (SAR) Studies: Experimental Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the design of more potent and selective drugs. For this compound derivatives, SAR studies have provided valuable insights into how different substituents on the isoxazole and pyridine rings influence their pharmacological effects.

In the development of antiplatelet agents based on the 3-pyridylisoxazole scaffold, variations in the substituent at the 5-position of the isoxazole ring led to changes in activity. This suggests that the steric bulk and hydrophobicity of this substituent are important for the interaction with the target responsible for platelet aggregation. For instance, a 3D-QSAR study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that the presence of hydrophobic groups at certain positions is crucial for their agonistic activity researchgate.net. The study generated contour maps indicating that bulky, hydrophobic substituents are favored in specific regions for enhanced activity, while bulky groups are disfavored in other areas, highlighting the importance of steric considerations in drug design researchgate.net.

Interactive Data Table: Summary of Biological Activities

| Biological Activity | Key Findings | Related Compounds |

| Anticonvulsant | Some fused isoxazolo-naphthyridine systems show activity against pentylenetetrazole-induced seizures nih.gov. | Isoxazolo[5,4-c]-2,7-naphthyridines |

| Antidepressant | Pyridine-containing 4,5-dihydroisoxazoline derivatives show potent activity in the forced swim test. | 5-(1H-indol-3-yl)-3-(pyridin-3-yl)-4,5-dihydroisoxazoline |

| Immunomodulatory | Decreased release of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of COX-2. | 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) |

| Antiplatelet | Inhibition of arachidonic acid-induced human platelet aggregation. | 5-substituted 3-pyridylisoxazoles |

| Anti-HIV | Potent antiviral activity against HIV-1 strains demonstrated in related fused isoxazole systems researchgate.net. | Pyrazolo[4,3-d]isoxazoles |

| sPLA2 Inhibition | Significant inhibition of secretory phospholipase A2 nih.gov. | Indole-containing isoxazoles |

Q & A

Q. What are the most efficient synthetic routes for preparing 5-(Pyridin-3-yl)isoxazole, and what key intermediates are involved?

The synthesis of this compound derivatives can be achieved via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. For example, 5-(4-Methoxyphenyl)-3-phenylisoxazole was synthesized using this method, yielding products as oils purified via column chromatography and characterized by IR, NMR, and HRMS . Another approach involves intermediates like 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one, which serves as a precursor for constructing the isoxazole-pyridine scaffold through regioselective cyclization .

Q. How can researchers characterize the structural purity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : NMR and IR confirm functional groups and regiochemistry. For example, IR peaks at 1600–1650 cm indicate C=N stretching in the isoxazole ring .

- Mass spectrometry : HRMS provides exact mass confirmation (e.g., [M+H] for this compound derivatives).

- X-ray crystallography : Single-crystal studies, as demonstrated for 5-Amino-3-(4-pyridyl)isoxazole, resolve bond lengths (e.g., C–N = 1.34 Å) and confirm stereochemistry .

Q. What biological screening protocols are recommended for evaluating the antimicrobial activity of this compound derivatives?

Standard protocols include:

- In vitro antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorophenyl-substituted isoxazoles showed enhanced activity due to electronegative substituents .

- Minimum inhibitory concentration (MIC) : Quantify activity using serial dilutions (e.g., 0.5–128 µg/mL) and compare with reference antibiotics like ampicillin .

Advanced Research Questions

Q. How do structural variations in isoxazole derivatives influence their inhibitory effects on glutathione-dependent enzymes?

Substituent position and electronic properties critically modulate enzyme inhibition:

- Glutathione reductase (GR) : 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC = 0.059 µM, K = 0.011 µM), while its 5-substituted analog is less potent (IC = 0.107 µM), highlighting the role of chlorine positioning in active-site binding .

- Glutathione-S-transferase (GST) : 3-(4-Bromophenyl)isoxazole acts as a competitive inhibitor (IC = 0.099 µM), suggesting steric effects from bromine enhance affinity for the GST substrate-binding pocket .

Q. What methodologies are recommended for resolving contradictions in enzyme inhibition data between structurally similar isoxazole derivatives?

- Kinetic analysis : Determine inhibition type (e.g., Lineweaver-Burk plots for competitive vs. uncompetitive mechanisms) .

- Molecular docking : Use software like AutoDock to model interactions. For example, 3-substituted derivatives may form hydrogen bonds with GR’s FAD cofactor, while 5-substituted analogs lack this interaction .

- Statistical validation : Replicate experiments with purified enzymes (e.g., human erythrocyte-derived GR/GST) to minimize variability .

Q. How can computational methods like Hirshfeld surface analysis contribute to the understanding of this compound's molecular interactions?

- Hirshfeld surfaces : Analyze close contacts (e.g., C–H···N interactions in 3-(thiophenyl)isoxazole derivatives) to map van der Waals and hydrogen-bonding networks .

- DFT calculations : Optimize geometries at the B3LYP/6-311G++(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. What strategies are effective for crystallographic refinement of this compound derivatives with twinned or low-resolution data?

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXD for phase solution in twinned crystals. For example, SHELXPRO interfaces with macromolecular data, enabling high-throughput phasing .

- Twinning correction : Apply BASF scale factors in SHELXL to model twin domains, as demonstrated in high-symmetry space groups (e.g., ) .

Methodological Notes

- Data contradictions : Cross-validate enzyme inhibition results using orthogonal assays (e.g., fluorescence-based vs. spectrophotometric methods) .

- Synthetic scalability : Optimize cycloaddition conditions (e.g., solvent, temperature) to improve yields >70% for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.